molecular formula C7H13NO2S B8767057 (R)-2,2-dimethylthiomorpholine-3-carboxylic acid

(R)-2,2-dimethylthiomorpholine-3-carboxylic acid

Cat. No.: B8767057
M. Wt: 175.25 g/mol
InChI Key: PPNGSCRYZMXTEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2,2-dimethylthiomorpholine-3-carboxylic acid is a chemical compound with the molecular formula C7H13NO2S. It is a derivative of thiomorpholine, characterized by the presence of two methyl groups at the 2-position and a carboxylic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-2,2-dimethylthiomorpholine-3-carboxylic acid typically involves the reaction of thiomorpholine with suitable reagents to introduce the dimethyl and carboxylic acid groups. One common method involves the alkylation of thiomorpholine with methyl iodide, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of a base such as sodium hydroxide and an oxidizing agent like potassium permanganate.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: (R)-2,2-dimethylthiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the methyl groups can be substituted with other functional groups through halogenation or other substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products:

Scientific Research Applications

(R)-2,2-dimethylthiomorpholine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (R)-2,2-dimethylthiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiomorpholine ring can form bonds with various biological molecules, influencing their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

    Thiomorpholine-3-carboxylic acid: Lacks the dimethyl groups, resulting in different chemical and biological properties.

    2,2-Dimethyl-morpholine-3-carboxylic acid: Contains an oxygen atom instead of sulfur, leading to variations in reactivity and applications.

Uniqueness: (R)-2,2-dimethylthiomorpholine-3-carboxylic acid is unique due to the presence of both dimethyl groups and a sulfur atom in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

2,2-dimethylthiomorpholine-3-carboxylic acid

InChI

InChI=1S/C7H13NO2S/c1-7(2)5(6(9)10)8-3-4-11-7/h5,8H,3-4H2,1-2H3,(H,9,10)

InChI Key

PPNGSCRYZMXTEK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(NCCS1)C(=O)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The methyl ester of methyl (3 S}[4 {[({7-[(tert-butoxycarbonyl)amino]-2-heptynyl}oxy)phenyl]sulfonyl}-2,2-dimethyl-3-thiomorpholine carboxylate was converted into the analogous carboxylic acid using lithium iodide according to the procedure of Example 250 to provide (3 S)-4-{[4-{7-[(tert-butoxycarbonyl)amino]-2-heptynyl)oxy)phenyl]sulfonyl}-2,2- dimethyl-3-thiomorpholine carboxylic acid as a white solid Electrospray Mass Spec: 541.2(M+H)+
[Compound]
Name
methyl ester
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reactant
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Name
{[({7-[(tert-butoxycarbonyl)amino]-2-heptynyl}oxy)phenyl]sulfonyl}-2,2-dimethyl-3-thiomorpholine carboxylate
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Type
reactant
Reaction Step Two
[Compound]
Name
carboxylic acid
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reactant
Reaction Step Three
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reactant
Reaction Step Four

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